Cas no 76483-21-1 (AP 3 (phosphate))

AP 3 (phosphate) structure
AP 3 (phosphate) structure
Product Name:AP 3 (phosphate)
CAS-nummer:76483-21-1
MF:C3H9O4P
MW:140.074922323227
CID:567126
PubChem ID:15391
Update Time:2025-04-19

AP 3 (phosphate) Chemische en fysische eigenschappen

Naam en identificatie

    • AP 3 (phosphate)
    • Phosphoric acid, 1-methylethyl ester
    • 2-amino-3-phosphonopropanoic acid
    • 2-Amino-3-phosphonopropans?ure
    • 3-Phosphonoalanine
    • Acide 2-amino-3-phosphonopropano?que
    • Alanine, 3-phosphono-
    • D-2-AMINO-3-PHOSPHONO-PROPIONIC ACID
    • Phosphoric acid, monoisopropyl ester
    • propan-2-yl dihydrogen phosphate
    • Isopropyl hydrogen phosphate
    • 1-methylethyl dihydrogen phosphate
    • Phosphoric acid, mono(1-methylethyl) ester
    • WLN: QPQO&OY1&1
    • Isopropyl phosphoric acid
    • Isopropyl phosphoric acid (DOT)
    • Isopropyl phosphate, (C3H7O)(HO)2PO
    • Q27094834
    • PHOSLEX A 3
    • CHEBI:44052
    • Dihydrogen isopropyl phosphate
    • Isopropyl acid phosphate solid (DOT)
    • 4-01-00-01477 (Beilstein Handbook Reference)
    • DTXSID40862720
    • AKOS022186299
    • Isopropyl alcohol, monophosphated
    • Isopropyl acid phosphate [UN1793] [Corrosive]
    • NS00045978
    • Phosphorylisopropane
    • 76483-21-1
    • Isopropyl acid phosphate
    • NSC-41910
    • 1623-24-1
    • 7H0HVR60ZW
    • Phosphoric acid, isopropyl ester
    • EINECS 216-607-0
    • UNII-7H0HVR60ZW
    • UN1793
    • CHEMBL144888
    • Phosphoric Acid Monoisopropyl Ester
    • BRN 1702875
    • NSC41910
    • Monoisopropyl phosphate
    • DB03976
    • EINECS 278-477-1
    • Isopropyl dihydrogen phosphate
    • Isopropyl acid phosphate solid
    • NSC 41910
    • (propan-2-yloxy)phosphonic acid
    • SCHEMBL82996
    • Inchi: 1S/C3H9O4P/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6)
    • InChI-sleutel: QPPQHRDVPBTVEV-UHFFFAOYSA-N
    • LACHT: P(=O)(O)(O)OC(C)C

Berekende eigenschappen

  • Exacte massa: 138.00821
  • Monoisotopische massa: 140.02384576g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 8
  • Aantal draaibare bindingen: 2
  • Complexiteit: 104
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -0.8
  • Topologisch pooloppervlak: 66.8Ų

Experimentele eigenschappen

  • PSA: 72.42

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